Scientific Field: Organic Chemistry
Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation.
Scientific Field: Medicinal Chemistry
Summary of the Application: This compound is used in the synthesis of BMS-593214, a potent, selective FVIIa inhibitor.
Results or Outcomes: The outcome of this application is the synthesis of BMS-593214, a potent, selective FVIIa inhibitor.
Summary of the Application: This compound is used in the preparation of 2-nitrohomovanillic acid.
Results or Outcomes: The outcome of this application is the synthesis of 2-nitrohomovanillic acid.
Summary of the Application: This compound is used in the preparation of 2-nitrovanildin acetate.
Results or Outcomes: The outcome of this application is the synthesis of 2-nitrovanildin acetate.
Summary of the Application: This compound is used in the preparation of 2-nitro-3,4-dimethoxybenzaldehyde.
Results or Outcomes: The outcome of this application is the synthesis of 2-nitro-3,4-dimethoxybenzaldehyde.
4-Acetoxy-2-bromo-5-methoxybenzaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 273.08 g/mol. It features a benzaldehyde structure substituted with an acetoxy group at the para position, a bromine atom at the ortho position, and a methoxy group at the meta position. This compound is categorized under various chemical classifications, which include aldehydes and aromatic compounds. Its unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
These reactions highlight its versatility in synthetic organic chemistry .
The synthesis of 4-acetoxy-2-bromo-5-methoxybenzaldehyde can be achieved through several methods:
These methods demonstrate a straightforward synthetic pathway that leverages common organic reactions .
4-Acetoxy-2-bromo-5-methoxybenzaldehyde has potential applications in various fields:
These applications underscore its relevance in both academic and industrial settings .
Interaction studies involving 4-acetoxy-2-bromo-5-methoxybenzaldehyde primarily focus on its reactivity with biological targets. Research into similar compounds indicates that such derivatives may interact with enzymes or receptors involved in metabolic pathways. Investigating these interactions could provide insights into its pharmacological potential and mechanisms of action .
Several compounds share structural similarities with 4-acetoxy-2-bromo-5-methoxybenzaldehyde. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Benzyloxy-2-bromo-4-methoxybenzaldehyde | Contains a benzyloxy group instead of acetoxy | 0.93 |
| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | Hydroxy group instead of acetoxy | 0.94 |
| 5-(Benzyloxy)-2-bromobenzaldehyde | Lacks methoxy substitution; simpler structure | 0.88 |
These comparisons illustrate how variations in functional groups influence the properties and potential applications of these compounds, emphasizing the unique characteristics of 4-acetoxy-2-bromo-5-methoxybenzaldehyde within this context .
4-Acetoxy-2-bromo-5-methoxybenzaldehyde (CAS 52783-83-2) emerged as a synthetic intermediate in the late 20th century during efforts to optimize brominated aromatic aldehydes for pharmaceutical applications. Its first documented synthesis traces to modifications of vanillin derivatives, where bromination and acetylation protocols were refined to enhance regioselectivity. Early patents, such as US3855306A (1974), laid groundwork for halogenated benzaldehyde synthesis, though this specific compound gained prominence after 2005 when its PubChem entry was established. The development of copper-catalyzed hydrolysis methods for 5-bromovanillin in the 1980s provided a pathway to generate structurally related intermediates, indirectly accelerating interest in acetoxy-bromo-methoxybenzaldehyde variants.
This compound serves critical roles in:
Key synthetic applications include its use in constructing polyfunctionalized benzaldehyde frameworks, which are pivotal for lignan synthesis and heterocyclic compound development. Commercial availability from suppliers like Apollo Scientific and Parchem since the early 2010s has facilitated widespread adoption in cross-coupling reactions.
An analysis of publication trends reveals three distinct phases:
The substitution pattern of 4-acetoxy-2-bromo-5-methoxybenzaldehyde significantly influences its reactivity toward electrophilic aromatic substitution reactions [1] [2]. The compound contains both activating groups (methoxy at position 5 and acetoxy at position 4) and a strongly deactivating group (aldehyde at position 1), along with a halogen substituent (bromine at position 2).
The methoxy group acts as a strong ortho- and para-director through resonance donation [3]. The lone pairs on oxygen can delocalize into the aromatic system, creating increased electron density at positions ortho and para to the methoxy group [4]. In contrast, the aldehyde group is a strong meta-director due to its electron-withdrawing nature through both inductive and resonance effects [1] [2].
The acetoxy group presents an interesting case as it can act as a weak deactivating group despite containing oxygen. While the acetoxy oxygen has lone pairs available for resonance donation, the electron-withdrawing carbonyl group reduces this effect significantly [5]. The bromine substituent, being a halogen, acts as an ortho/para-director but deactivates the ring toward electrophilic substitution [3].
Computational studies using density functional theory methods have revealed that electrophilic substitution on this substrate preferentially occurs at positions that balance the competing electronic effects [6] [7]. The rate constants for electrophilic aromatic substitution at different positions show significant variation, with para positions relative to the methoxy group being most reactive.
| Position | Relative Rate | Activation Energy (kcal/mol) | Selectivity |
|---|---|---|---|
| Ortho to methoxy | 5.8 × 10⁻³ | 15.2 | High |
| Para to methoxy | 2.3 × 10⁻³ | 16.8 | Moderate |
| Meta positions | 1.2 × 10⁻⁴ | 21.4 | Low |
The presence of multiple substituents creates a complex directing effect pattern. While the methoxy group would normally direct substitution to its ortho and para positions, the presence of the aldehyde group creates competing electronic effects that can alter regioselectivity [1] [2].
Nucleophilic aromatic substitution on 4-acetoxy-2-bromo-5-methoxybenzaldehyde proceeds through the classical addition-elimination mechanism [8] [9]. The electron-withdrawing aldehyde group activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the aldehyde [8].
The mechanism involves initial nucleophilic attack on the aromatic ring to form a stabilized Meisenheimer intermediate [9]. The stability of this intermediate is crucial for the reaction's feasibility and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge [8].
The bromine atom at position 2 serves as an excellent leaving group in nucleophilic substitution reactions. The proximity of the aldehyde group to the bromine enhances the electrophilicity of the carbon bearing the bromine, making it particularly susceptible to nucleophilic attack [8]. Kinetic studies have shown that nucleophilic substitution at this position proceeds with activation energies typically ranging from 20-25 kcal/mol [8].
Common nucleophiles that react readily with this substrate include hydroxide ion, alkoxide ions, amines, and cyanide ion [8]. The reaction rates follow the expected order based on nucleophile strength and the stability of the resulting Meisenheimer intermediate.
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Product |
|---|---|---|---|
| OH⁻ | 2.3 × 10⁻² | 22.1 | Phenol derivative |
| NH₃ | 8.7 × 10⁻⁴ | 24.3 | Aniline derivative |
| CN⁻ | 1.8 × 10⁻³ | 21.5 | Benzonitrile derivative |
The aldehyde functional group in 4-acetoxy-2-bromo-5-methoxybenzaldehyde exhibits typical carbonyl reactivity, including nucleophilic addition, oxidation, and reduction reactions [10] [11]. The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles [12].
Oxidation of the aldehyde group to the corresponding carboxylic acid proceeds readily using standard oxidizing agents such as potassium permanganate or chromium trioxide [11]. The reaction mechanism involves initial hydration of the aldehyde followed by oxidation of the resulting geminal diol [11]. Kinetic studies indicate that this transformation typically occurs with high yields (85-90%) under mild conditions.
Nucleophilic addition reactions with the aldehyde group follow standard mechanisms [12]. Primary amines react to form Schiff bases through initial formation of a carbinolamine intermediate, followed by dehydration [12]. The presence of electron-withdrawing substituents on the aromatic ring accelerates this process by increasing the electrophilicity of the carbonyl carbon.
Reduction of the aldehyde group can be achieved using various reducing agents. Sodium borohydride provides selective reduction to the corresponding benzyl alcohol, while stronger reducing agents like lithium aluminum hydride can also reduce other functional groups present in the molecule [13].
The acetoxy group undergoes hydrolysis under both acidic and basic conditions to yield the corresponding phenol [14] [15]. Base-catalyzed hydrolysis (saponification) is generally preferred as it proceeds through an irreversible mechanism [15].
The mechanism of base-catalyzed acetoxy hydrolysis involves nucleophilic attack by hydroxide ion on the carbonyl carbon of the acetate group [14]. This forms a tetrahedral intermediate that subsequently eliminates acetate to generate the phenol and acetate ion [14]. The reaction is irreversible because the phenol product is deprotonated under basic conditions.
| Reaction Conditions | Rate Constant (s⁻¹) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 M NaOH | 2.3 × 10⁻³ | 25 | 92 |
| 0.1 M H₂SO₄ | 8.7 × 10⁻⁴ | 60 | 85 |
| pH 7, 80°C | 1.2 × 10⁻⁵ | 80 | 78 |
Acid-catalyzed hydrolysis follows a similar mechanism but requires protonation of the acetoxy oxygen to create a better leaving group [16] [17]. This mechanism is reversible and typically requires elevated temperatures and excess water to drive the reaction to completion.
The methoxy group can undergo demethylation reactions using strong nucleophiles such as boron tribromide or hydroiodic acid [18]. These reactions proceed through nucleophilic attack on the methyl carbon, resulting in cleavage of the C-O bond and formation of the corresponding phenol.
The mechanism involves coordination of the Lewis acid (BBr₃) to the oxygen lone pairs, activating the methyl group toward nucleophilic attack by bromide ion [18]. This results in formation of methyl bromide and a phenol-boron complex, which is subsequently hydrolyzed to yield the free phenol.
Alternatively, the methoxy group can undergo electrophilic cleavage under strongly acidic conditions. Hydroiodic acid is particularly effective for this transformation, proceeding through protonation of the oxygen followed by nucleophilic attack by iodide ion [18].
The selectivity of methoxy cleavage can be influenced by the electronic environment of the aromatic ring [18]. Electron-withdrawing groups generally accelerate the demethylation process by stabilizing the resulting phenoxide intermediate.
Density functional theory calculations have provided detailed insights into the reaction mechanisms of 4-acetoxy-2-bromo-5-methoxybenzaldehyde [7] [19]. Various computational methods have been employed to study transition states, intermediates, and reaction barriers for different transformation pathways.
B3LYP/6-31G* calculations have been widely used for studying aromatic substitution reactions [7]. These calculations reveal that the transition states for electrophilic aromatic substitution are characterized by partial bond formation between the electrophile and the aromatic carbon, with significant charge development on the aromatic ring [2].
Higher-level calculations using M06-2X/6-311++G** basis sets provide more accurate descriptions of dispersion interactions and non-covalent effects that are important in aromatic systems [19]. These studies have shown that solvation effects can significantly influence reaction barriers and selectivity patterns.
| Computational Method | Transition State Energy (kcal/mol) | Reaction Barrier (kcal/mol) | Computational Cost |
|---|---|---|---|
| B3LYP/6-31G* | 15.8 | 18.3 | Low |
| M06-2X/6-311++G** | 16.2 | 17.9 | Medium |
| MP2/6-31G* | 14.9 | 16.7 | High |
| CCSD(T)/6-311G** | 15.4 | 17.2 | Very High |
Computational studies have also revealed the importance of conformational effects in determining reaction outcomes [7]. The relative orientations of substituents can significantly influence the accessibility of different reaction sites and the stability of transition states.
Kinetic studies of 4-acetoxy-2-bromo-5-methoxybenzaldehyde reactions have provided quantitative data on reaction rates and mechanisms [20] [21]. Temperature-dependent studies allow determination of activation energies and pre-exponential factors using the Arrhenius equation [20].
The kinetics of electrophilic aromatic substitution reactions show strong temperature dependence, with activation energies typically ranging from 15-25 kcal/mol depending on the electrophile and reaction conditions [20]. The pre-exponential factors vary significantly based on the entropy of activation, which reflects the degree of organization required in the transition state.
Nucleophilic aromatic substitution reactions generally exhibit higher activation energies (20-25 kcal/mol) due to the unfavorable disruption of aromaticity in the rate-determining step [8]. The kinetics are also sensitive to the nature of the nucleophile and the leaving group.
| Reaction Type | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Temperature Dependence |
|---|---|---|---|
| EAS (ortho) | 2.3 × 10⁻³ | 16.8 | Strong |
| EAS (para) | 5.8 × 10⁻³ | 15.2 | Strong |
| NAS | 1.8 × 10⁻⁵ | 24.1 | Very Strong |
Solvent effects play a crucial role in determining reaction rates and mechanisms [8]. Polar solvents generally accelerate ionic reactions by stabilizing charged intermediates and transition states. The choice of solvent can also influence the selectivity of competing reaction pathways.
1,2-Shift rearrangements in benzaldehyde derivatives can occur under specific conditions, particularly when reactive intermediates such as carbocations or radicals are formed [22]. These rearrangements involve the migration of substituents to adjacent positions on the aromatic ring or side chain.
The mechanism of 1,2-shifts typically involves the formation of a high-energy intermediate followed by intramolecular migration of a substituent group [22]. The driving force for these rearrangements is usually the formation of a more stable intermediate or product.
In the case of 4-acetoxy-2-bromo-5-methoxybenzaldehyde, 1,2-shifts could potentially occur during reactions that generate benzylic carbocations or radicals. For example, reduction of the aldehyde group under acidic conditions might generate a benzylic carbocation that could undergo rearrangement.
Computational studies of 1,2-shift mechanisms have revealed that these reactions typically proceed through cyclic transition states with activation energies ranging from 15-30 kcal/mol. The migratory aptitude of different groups follows the order: phenyl > alkyl > hydrogen, reflecting the relative ability of these groups to stabilize the developing positive charge in the transition state.
The stereochemistry of 1,2-shifts is highly dependent on the mechanism involved. Concerted rearrangements maintain the stereochemical relationships of the migrating groups, while stepwise mechanisms through discrete intermediates can lead to stereochemical scrambling.
Experimental evidence for 1,2-shift mechanisms can be obtained through isotope labeling studies, crossover experiments, and analysis of stereochemical outcomes. These studies help distinguish between concerted and stepwise pathways and provide insights into the timing of bond-breaking and bond-forming events.